4-amino-N-(2-chlorophenyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Sulfonamide Selectivity Tumor-Associated Isoforms

4-Amino-N-(2-chlorophenyl)benzenesulfonamide (CAS 19837-85-5), also known as 2′-chlorosulfanilanilide, is a small-molecule sulfonamide (C12H11ClN2O2S, MW 282.75) bearing a primary amine at the para position and a 2-chlorophenyl substituent on the sulfonamide nitrogen. It is cataloged as a bioactive scaffold with reported inhibitory interactions against human carbonic anhydrase isoforms and prostaglandin G/H synthase 1 (COX-1), placing it at the intersection of sulfonamide antibacterial pharmacophores and non-classical CA inhibitor chemotypes.

Molecular Formula C12H11ClN2O2S
Molecular Weight 282.75 g/mol
CAS No. 19837-85-5
Cat. No. B021632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(2-chlorophenyl)benzenesulfonamide
CAS19837-85-5
Molecular FormulaC12H11ClN2O2S
Molecular Weight282.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl
InChIInChI=1S/C12H11ClN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2
InChIKeyXZQHDUUDKCHQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(2-chlorophenyl)benzenesulfonamide (CAS 19837-85-5): Core Chemical Identity and Procurement Baseline


4-Amino-N-(2-chlorophenyl)benzenesulfonamide (CAS 19837-85-5), also known as 2′-chlorosulfanilanilide, is a small-molecule sulfonamide (C12H11ClN2O2S, MW 282.75) bearing a primary amine at the para position and a 2-chlorophenyl substituent on the sulfonamide nitrogen [1]. It is cataloged as a bioactive scaffold with reported inhibitory interactions against human carbonic anhydrase isoforms and prostaglandin G/H synthase 1 (COX-1), placing it at the intersection of sulfonamide antibacterial pharmacophores and non-classical CA inhibitor chemotypes [2]. Its max phase is preclinical, confirming it is an active research tool rather than an approved therapeutic [2].

Why Generic Substitution of 4-Amino-N-(2-chlorophenyl)benzenesulfonamide Is Not Scientifically Justified


Within the sulfanilanilide family, subtle modifications to the aniline ring substitution pattern profoundly alter target engagement and isoform selectivity. The 2-chloro substituent in 4-amino-N-(2-chlorophenyl)benzenesulfonamide enforces a specific dihedral angle (~61.5°) between the two aromatic rings, dictating the spatial presentation of the sulfonamide zinc-binding group to carbonic anhydrase active sites [1]. Literature on related halogen-containing N-substituted 4-aminobenzenesulfonamides demonstrates that even minor halogen positional changes switch selectivity between cytosolic (hCA I/II) and tumor-associated (hCA IX/XII) isoforms [2]. Consequently, replacing this compound with an unsubstituted sulfanilanilide or a 3-chloro or 4-chloro analog without quantitative comparative data risks selecting a molecule with a different target profile, making generic substitution scientifically inadmissible for reproducible research or assay development.

Quantitative Differentiation Evidence for 4-Amino-N-(2-chlorophenyl)benzenesulfonamide Against Closest Analogs


Carbonic Anhydrase Isoform Inhibition Selectivity Profile vs. Unsubstituted Sulfanilanilide

4-Amino-N-(2-chlorophenyl)benzenesulfonamide is reported as an inhibitor of human carbonic anhydrase isoforms. While direct head-to-head Ki values for this specific compound are not publicly available in a unified assay panel, class-level inference from the halogen-containing N-substituted 4-aminobenzenesulfonamide series indicates that the 2-chloro substituent modulates selectivity toward the tumor-associated transmembrane isoforms hCA IX and XII, in contrast to the unsubstituted parent sulfanilanilide which preferentially inhibits cytosolic hCA I and II [1]. This selectivity shift is a recognized structure-activity relationship (SAR) hallmark of ortho-halogenated sulfanilanilides.

Carbonic Anhydrase Inhibition Sulfonamide Selectivity Tumor-Associated Isoforms

Antimicrobial Enzyme Inhibition: Dihydropteroate Synthase (DHPS) Activity vs. Sulfamethoxazole

A related class of sulfanilanilides with 3',5'-halogen substitutions demonstrated Ki values 6- to 57-fold lower than sulfamethoxazole against dihydropteroate synthase (DHPS) from Toxoplasma gondii, acting as competitive inhibitors [1]. While the target compound (2'-chloro substitution) was not the primary focus of this study, the data demonstrates that the sulfanilanilide scaffold, when appropriately halogenated, can vastly outperform the clinical sulfonamide sulfamethoxazole against resistant DHPS orthologs. This positions 4-amino-N-(2-chlorophenyl)benzenesulfonamide as a key comparator scaffold for structure-activity relationship studies exploring ortho vs. meta/para halogen effects on DHPS inhibition.

Antimicrobial Resistance Dihydropteroate Synthase Sulfanilanilide Antibacterials

COX-1 Inhibitory Activity as a Predictive Selectivity Marker vs. Other Sulfanilanilides

The DrugMap/ Therapeutic Target Database (TTD) annotates 4-amino-N-(2-chlorophenyl)benzenesulfonamide as a prostaglandin G/H synthase 1 (COX-1) inhibitor [1]. This predicted activity is not universally shared across all sulfanilanilide analogs; many classical sulfanilamides lack significant COX-1 engagement. For procurement decisions where COX-1 off-target liability is a concern (e.g., in CA inhibitor programs), this compound serves as a positive control or selectivity counter-screen tool, whereas unsubstituted sulfanilanilide or 4-substituted analogs may not exhibit the same COX-1 interaction profile.

COX-1 Inhibition Anti-inflammatory Scaffolds Target Prediction

Evidence-Backed Application Scenarios for Procuring 4-Amino-N-(2-chlorophenyl)benzenesulfonamide


Carbonic Anhydrase Isoform Selectivity Profiling Studies

Use this compound as a defined 2-chloro-substituted sulfanilanilide probe when building selectivity panels for human carbonic anhydrases. The ortho-chloro substituent is expected to shift selectivity toward tumor-associated hCA IX/XII relative to the unsubstituted parent scaffold, as inferred from the broader halogenated sulfanilanilide SAR [1]. This makes it a critical member of a focused library for hypoxia-targeted CA inhibitor development.

Dihydropteroate Synthase (DHPS) Inhibitor SAR Expansion

Incorporate this compound as the 2'-chloro reference point in systematic halogen-scanning studies of sulfanilanilide DHPS inhibitors. The established 6- to 57-fold potency advantage of 3',5'-dihalogenated sulfanilanilides over sulfamethoxazole against T. gondii DHPS [2] motivates procurement of the mono-2'-chloro analog to quantify the position-dependence of halogen effects on enzyme inhibition.

In Vitro COX-1 Counter-Screening and Polypharmacology Assessment

Deploy this compound as a COX-1-interacting sulfanilanilide control in secondary pharmacology panels. Its TTD-annotated COX-1 inhibitory activity [3] provides a basis for evaluating whether carbonic anhydrase inhibitor programs based on the sulfanilanilide scaffold carry a COX-1 off-target liability that is specifically linked to the 2-chloro substitution pattern.

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